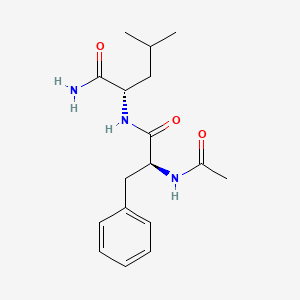
N-Acetyl-L-phenylalanyl-L-leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-phenylalanyl-L-leucinamide is a synthetic compound derived from the amino acids phenylalanine and leucine. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
N-Acetyl-L-phenylalanyl-L-leucinamide can be synthesized through a series of chemical reactions involving the acetylation of L-phenylalanine and L-leucine. The process typically involves the use of acetyl chloride or acetic anhydride as acetylating agents, along with a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process may also involve purification steps such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
N-Acetyl-L-phenylalanyl-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
N-Acetyl-L-phenylalanyl-L-leucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reactant in various chemical reactions.
Biology: Studied for its role in protein synthesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development and as a model compound for studying peptide-based drugs.
Industry: Employed in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-Acetyl-L-phenylalanyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may affect protein synthesis by interacting with ribosomes or other components of the cellular machinery.
類似化合物との比較
N-Acetyl-L-phenylalanyl-L-leucinamide can be compared to other similar compounds, such as:
N-Acetyl-L-phenylalanine: A related compound with similar chemical properties but different biological activities.
N-Acetyl-L-leucine: Another acetylated amino acid with distinct pharmacological effects.
Peptide analogs: Various peptide analogs with modifications to the amino acid sequence or chemical structure, resulting in different biological activities.
The uniqueness of this compound lies in its specific combination of phenylalanine and leucine, which imparts unique chemical and biological properties.
特性
CAS番号 |
65118-58-3 |
|---|---|
分子式 |
C17H25N3O3 |
分子量 |
319.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C17H25N3O3/c1-11(2)9-14(16(18)22)20-17(23)15(19-12(3)21)10-13-7-5-4-6-8-13/h4-8,11,14-15H,9-10H2,1-3H3,(H2,18,22)(H,19,21)(H,20,23)/t14-,15-/m0/s1 |
InChIキー |
MIBKYCHGORAHFL-GJZGRUSLSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















